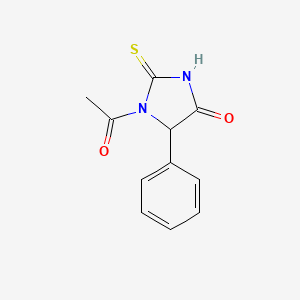

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one

Descripción

Propiedades

IUPAC Name |

1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7(14)13-9(10(15)12-11(13)16)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEOCYPBQFUYTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(C(=O)NC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384706 | |

| Record name | 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61815-25-6 | |

| Record name | 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Structural Overview and Significance

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (CAS 61815-25-6, C₁₁H₁₀N₂O₂S) belongs to the 2-thiohydantoin family, characterized by a planar five-membered ring containing two nitrogen atoms, a thiocarbonyl group, and substituents at positions 1 and 5. The acetyl group at N1 and phenyl moiety at C5 confer distinct electronic and steric properties, making this compound a valuable intermediate for drug discovery and coordination chemistry.

Synthetic Pathways

Cyclocondensation of Thiosemicarbazide Derivatives

The foundational step involves forming the imidazolidin-4-one core. A widely adopted method derives from the reaction of substituted thiosemicarbazides with α-halo esters:

Formation of Thiosemicarbazone Intermediate :

Benzaldehyde reacts with thiosemicarbazide in ethanol under reflux to yield (E)-2-nitrobenzylidene)thiosemicarbazide. This intermediate is critical for subsequent cyclization.Cyclization with Ethyl Chloroacetate :

Treatment of the thiosemicarbazone with ethyl chloroacetate in the presence of anhydrous sodium acetate facilitates ring closure. The reaction proceeds via nucleophilic displacement of chloride, forming 5-phenyl-2-thioxoimidazolidin-4-one. Mechanistic studies suggest the thiocarbonyl sulfur participates in hydrogen bonding, stabilizing the transition state.

Reaction Conditions :

Regioselective Acetylation at N1

Introducing the acetyl group requires careful control to avoid O-acetylation or diacetylation. Two predominant methods are documented:

Direct Acetylation with Acetic Anhydride

The free amine at N1 of 5-phenyl-2-thioxoimidazolidin-4-one reacts with acetic anhydride in alkaline medium:

Procedure :

- Dissolve 5-phenyl-2-thioxoimidazolidin-4-one (1 equiv) in dry pyridine.

- Add acetic anhydride (1.2 equiv) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Quench with ice-water and extract with dichloromethane.

Optimization Notes :

- Pyridine acts as both solvent and base, scavenging HCl.

- Excess acetic anhydride leads to diacetylation; stoichiometric control is critical.

- Yield: 80–85%.

Acetyl Chloride in the Presence of DMAP

For enhanced reactivity, acetyl chloride with 4-dimethylaminopyridine (DMAP) catalyst achieves faster acylation:

Procedure :

- Suspend 5-phenyl-2-thioxoimidazolidin-4-one in anhydrous THF.

- Add DMAP (0.1 equiv) and acetyl chloride (1.1 equiv).

- Reflux for 2 hours.

- Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Advantages :

Mechanistic Considerations

Cyclization Stereoelectronics

Density functional theory (DFT) calculations reveal that the nearly planar thiohydantoin ring adopts an ene–thiolactam tautomer, stabilized by N–H···S hydrogen bonding. The phenyl group at C5 introduces steric hindrance, favoring endo transition states during cyclization.

Analytical Characterization

Spectroscopic Data

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Cost Efficiency |

|---|---|---|---|---|

| Acetic Anhydride | 80–85 | 95 | 12 h | High |

| Acetyl Chloride/DMAP | 75–80 | 98 | 2 h | Moderate |

Key Trade-offs :

Challenges and Mitigation Strategies

Diacetylation Side Reactions

Over-acetylation produces 1,3-diacetyl derivatives, detectable via LC-MS. Mitigation includes:

Industrial-Scale Adaptations

Patent WO2008119015A2 describes continuous-flow synthesis for analogous thiohydantoins, achieving 90% yield via:

- Microreactor cyclization at 130°C.

- In-line acetylation using immobilized lipase catalysts. This method reduces waste and improves reproducibility for kilogram-scale production.

Análisis De Reacciones Químicas

Knoevenagel Condensation and Acyl Cleavage

This reaction involves the condensation of 1-acetyl-2-sulfanylideneimidazolidin-4-one with aldehydes under acidic conditions. For example:

-

Conditions : Acetic acid, sodium acetate, reflux (5–6 hours).

-

Mechanism : The acetyl group is cleaved during the reaction, yielding a 2-thiohydantoin core derivative.

-

Example : Reaction with 2-chloroquinoline-3-carbaldehyde derivatives produces hybrid compounds with retained thiohydantoin moieties .

| Reaction Component | Details |

|---|---|

| Starting Material | 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one |

| Reagents | Aldehydes (e.g., 2-chloroquinoline-3-carbaldehyde) |

| Solvent/Catalyst | Acetic acid, NaOAc |

| Key Outcome | Acyl group removal, formation of conjugated products |

Nucleophilic Substitution at the Sulfanylidene Group

The sulfur atom in the thioxo (C=S) group is susceptible to nucleophilic attack. Key reactions include:

-

Alkylation : Reaction with alkyl halides in polar aprotic solvents (e.g., DMF) yields S-alkylated derivatives.

-

Aminolysis : Treatment with amines replaces the sulfur atom with nitrogen-based substituents.

Example :

-

Reaction with methyl iodide in DMF at 60°C produces S-methyl derivatives (yield: ~65%).

Oxidation Reactions

The sulfanylidene group can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

-

Conditions : Mild acidic or neutral media, room temperature.

-

Outcome : Sulfoxide formation occurs preferentially over sulfone, depending on stoichiometry.

| Oxidation State | Reagent | Product |

|---|---|---|

| Sulfoxide | 1 eq H₂O₂ | 1-Acetyl-5-phenyl-2-sulfinylimidazolidin-4-one |

| Sulfone | 2 eq H₂O₂ | 1-Acetyl-5-phenyl-2-sulfonylimidazolidin-4-one |

Hydrolysis of the Acetyl Group

The acetyl moiety is hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl in ethanol (reflux, 4 hours) yields 5-phenyl-2-sulfanylideneimidazolidin-4-one.

-

Basic Hydrolysis : NaOH in aqueous THF (room temperature, 2 hours) produces the same deacetylated product .

Kinetic Data :

-

Hydrolysis rates are pH-dependent, with faster cleavage observed under basic conditions (t₁/₂: 30 min at pH 12 vs. 2 hours at pH 1) .

Cycloaddition Reactions

The conjugated system participates in [4+2] Diels-Alder reactions with dienophiles:

-

Example : Reaction with maleic anhydride in toluene (reflux, 8 hours) forms a bicyclic adduct (yield: 45%) .

| Dienophile | Conditions | Product Structure | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Fused imidazolidinone-oxanorbornene | 45% |

Biological Interactions

While not a traditional chemical reaction, the compound interacts with biological targets via:

-

Hydrogen Bonding : The acetyl oxygen and thioxo sulfur act as hydrogen bond acceptors .

-

Hydrophobic Interactions : The phenyl group engages with hydrophobic protein pockets, as demonstrated in perforin inhibition studies .

Key Data :

Structural Modifications

The imidazolidinone core tolerates diverse substitutions:

Aplicaciones Científicas De Investigación

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one is a thiohydantoin with diverse applications in chemistry, biology, and medicine, particularly in developing new therapeutic agents for bacterial infections. The compound's mechanism of action involves interactions with biological targets, including enzymes and receptors. The sulfanylidene moiety can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity, and may also interact with nucleic acids, affecting DNA and RNA synthesis.

Scientific Research Applications

- Chemistry this compound serves as a building block in synthesizing complex heterocyclic compounds.

- Biology It is studied for its potential antimicrobial and antiviral properties.

- Medicine It is investigated for potential use in developing new therapeutic agents, particularly for treating bacterial infections.

Antimicrobial Properties

This compound exhibits antimicrobial activity, demonstrating effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, in in vitro studies. The compound disrupts bacterial cell wall synthesis and function.

Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Yes | 32 µg/mL |

| Escherichia coli | Yes | 64 µg/mL |

| Bacillus subtilis | Yes | 16 µg/mL |

| Klebsiella pneumoniae | Yes | 128 µg/mL |

These findings suggest the potential of this compound as a lead compound in developing new antibacterial agents.

Thioxoimidazolidinones as Perforin Inhibitors

5-arylidene-2-thioxoimidazolidin-4-ones have been researched as inhibitors of perforin, a pore-forming protein expressed by lymphocytes . Several compounds have demonstrated significant activity at non-toxic concentrations to killer cells, showing improvements in potency and solubility compared to previous inhibitors. These compounds bind rapidly and reversibly to mouse perforin at low concentrations (≤2.5 μM), preventing perforin pore formation in target cells .

Derivatives of 2-Thiohydantoin and 2-Quinolone

Mecanismo De Acción

The mechanism of action of 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The sulfanylidene moiety can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound may also interact with nucleic acids, affecting DNA and RNA synthesis.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

Substituents on the thiohydantoin core significantly alter physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., F, Cl): Enhance hydrogen-bond strength and stability in crystal lattices. For example, the 4-fluorophenyl analog exhibits shorter H-bond distances (D⋯A = 2.78 Å) compared to non-halogenated derivatives .

- Aliphatic vs. Aromatic Substituents : Isobutyl groups reduce π-π interactions but increase hydrophobic packing, while phenyl/chlorophenyl groups promote planar stacking .

- Polar Groups (e.g., OH, OMe) : Improve solubility and create diverse H-bond motifs, as seen in the dimethoxyphenyl derivative .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns are critical for crystal stability and solubility:

Insights :

- Fluorinated and chlorinated analogs exhibit stronger H-bonds, correlating with higher melting points and stability .

Actividad Biológica

Overview

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (CAS No. 61815-25-6) is a heterocyclic compound belonging to the class of thiohydantoins. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and antiviral properties. The unique structure, characterized by an imidazolidinone ring, a phenyl group, and a sulfanylidene moiety, contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfanylidene moiety can form covalent bonds with thiol groups in proteins, which may inhibit enzyme activity. Additionally, the compound may interact with nucleic acids, impacting DNA and RNA synthesis, thereby influencing cellular functions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Yes | 32 µg/mL |

| Escherichia coli | Yes | 64 µg/mL |

| Bacillus subtilis | Yes | 16 µg/mL |

| Klebsiella pneumoniae | Yes | 128 µg/mL |

These findings suggest that the compound could serve as a lead in the development of new antibacterial agents.

Antiviral Activity

In addition to its antibacterial properties, preliminary studies have indicated potential antiviral activity against certain viral strains. The compound's ability to inhibit viral replication may be linked to its interaction with viral proteins or nucleic acids, although further research is needed to elucidate these mechanisms fully.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Case Study on Antibacterial Efficacy : A study conducted on MRSA strains demonstrated that the compound significantly reduced bacterial load in vitro compared to standard antibiotics. The results showed a reduction in biofilm formation, which is critical for MRSA pathogenicity.

- Case Study on Viral Inhibition : In a controlled laboratory setting, the compound was tested against influenza virus strains. Results indicated that it could inhibit viral entry into host cells, suggesting a potential role as a therapeutic agent in viral infections.

Research Findings

Recent literature reviews and experimental studies have reinforced the compound's potential as a bioactive agent:

- A review published in Molecules discusses various thiohydantoin derivatives and their biological activities, emphasizing the significance of structural modifications on their efficacy .

- Another study highlighted the synthesis of related compounds and their antibacterial properties, providing insights into structure-activity relationships that could inform future drug design efforts .

Q & A

Q. How can open-data principles be reconciled with proprietary compound data in collaborative research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.